Empa

概要

説明

エンパグリフロジンは、ナトリウム-グルコース共輸送体2(SGLT2)の選択的阻害剤です。 腎臓でのグルコース再吸収を阻害することにより、血糖値を低下させるため、主に2型糖尿病の治療に使用されます 。 エンパグリフロジンは、心不全による入院リスクや心血管死のリスクを軽減するなど、心血管系にも有益な効果を示すことが示されています .

製造方法

合成経路と反応条件

エンパグリフロジンは、いくつかの重要な中間体を用いた多段階プロセスにより合成されます。合成は通常、ベンジル保護グルコース誘導体の調製から始まり、グリコシル化、脱保護、ベンジルフェニル基とのカップリングを含む一連の反応が行われます。 最終生成物は、精製と結晶化後に得られます .

工業生産方法

工業的な設定では、エンパグリフロジンの製造には、高収率と高純度を保証するために、反応条件を厳密に管理した大規模化学合成が伴います。 このプロセスには、精製と品質管理のために、高速液体クロマトグラフィー(HPLC)などの高度な技術の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

Empagliflozin is synthesized through a multi-step process involving several key intermediates. The synthesis typically begins with the preparation of a benzyl-protected glucose derivative, which undergoes a series of reactions including glycosylation, deprotection, and coupling with a benzylphenyl group. The final product is obtained after purification and crystallization .

Industrial Production Methods

In industrial settings, the production of empagliflozin involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

反応の種類

エンパグリフロジンは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: エンパグリフロジンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、エンパグリフロジンの官能基を修飾し、薬理学的特性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

科学研究への応用

エンパグリフロジンは、幅広い科学研究への応用があります。

化学: エンパグリフロジンは、SGLT2阻害剤とその化学的性質に関する研究においてモデル化合物として使用されます。

生物学: エンパグリフロジンの研究には、細胞へのグルコース取り込みと代謝への影響が含まれます。

医学: エンパグリフロジンは、糖尿病、心不全、腎臓病の治療効果について広く研究されています。

科学的研究の応用

Empagliflozin has a wide range of scientific research applications:

Chemistry: Empagliflozin is used as a model compound in studies of SGLT2 inhibitors and their chemical properties.

Biology: Research on empagliflozin includes its effects on cellular glucose uptake and metabolism.

Medicine: Empagliflozin is extensively studied for its therapeutic effects in diabetes, heart failure, and kidney disease.

Industry: Empagliflozin is used in the pharmaceutical industry for the development of new drugs targeting glucose reabsorption

作用機序

エンパグリフロジンは、腎臓の近位尿細管にあるSGLT2タンパク質を選択的に阻害することにより、その効果を発揮します。この阻害は、尿からのグルコースの再吸収を血流に戻すのを防ぎ、グルコース排泄量の増加と血糖値の低下につながります。 分子標的は、SGLT2タンパク質と、グルコース代謝に関与する関連経路です .

類似の化合物との比較

類似の化合物

ダパグリフロジン: 同様の血糖降下効果を持つ別のSGLT2阻害剤。

カナグリフロジン: これもSGLT2阻害剤ですが、化学構造と薬物動態がわずかに異なります。

エルツグリフロジン: 同等の有効性と安全性を持つ新しいSGLT2阻害剤.

エンパグリフロジンの独自性

エンパグリフロジンは、他のグルコーストランスポーターよりもSGLT2に対して高い選択性を持ち、その有効性と安全性プロファイルに貢献しているため、独特です。 さらに、エンパグリフロジンは、心血管系に著しい有益な効果を示しており、2型糖尿病と心血管リスクのある患者にとって好ましい選択肢となっています .

類似化合物との比較

Similar Compounds

Dapagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.

Canagliflozin: Also an SGLT2 inhibitor, but with a slightly different chemical structure and pharmacokinetic profile.

Ertugliflozin: A newer SGLT2 inhibitor with comparable efficacy and safety.

Uniqueness of Empagliflozin

Empagliflozin is unique due to its high selectivity for SGLT2 over other glucose transporters, which contributes to its efficacy and safety profile. Additionally, empagliflozin has demonstrated significant cardiovascular benefits, making it a preferred choice for patients with type 2 diabetes and cardiovascular risk .

特性

IUPAC Name |

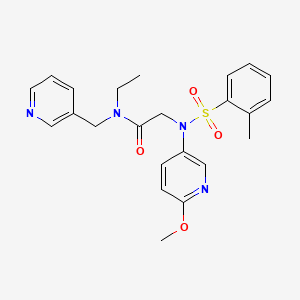

N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPHTXTWFHVJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045254 | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680590-49-2 | |

| Record name | N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680590-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Empa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680590-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87V86D7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of empagliflozin?

A1: Empagliflozin primarily acts by inhibiting SGLT2, which is responsible for glucose reabsorption in the proximal renal tubules. [, ] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. []

Q2: How does empagliflozin impact cardiac energetics during ischemia/reperfusion?

A3: Empagliflozin appears to improve cardiac function and energetics during ischemia/reperfusion by promoting a metabolic shift from glucose oxidation to increased ketone utilization. [] This effect has been observed even under conditions of constant substrate supply, suggesting a direct modulation of cardiac substrate preference. []

Q3: What cardiovascular benefits have been observed with empagliflozin in clinical trials?

A4: The EMPA-REG OUTCOME trial revealed that empagliflozin significantly reduced the risk of cardiovascular death, hospitalization for heart failure, and major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. [, , , , ]

Q4: Does empagliflozin offer renal protection in patients with diabetes?

A5: Evidence suggests that empagliflozin might offer renoprotective benefits. The this compound-REG OUTCOME trial reported a slower progression of kidney disease and a reduced risk of clinically relevant renal events compared to placebo in patients with type 2 diabetes at high cardiovascular risk. [, ]

Q5: Does empagliflozin impact circulating progenitor cells?

A6: Research suggests that empagliflozin treatment might influence circulating vascular progenitor cells. A sub-study of the this compound-HEART CardioLink-6 trial showed a marked increase in circulating primitive progenitor cells, particularly those expressing CD133 and CD34, after 6 months of empagliflozin treatment. [] Additionally, the treatment was associated with an increase in anti-inflammatory cells with M2 macrophage polarization. []

Q6: Has empagliflozin demonstrated efficacy in preclinical models of diabetic complications?

A7: Preclinical studies have provided valuable insights into empagliflozin's potential therapeutic applications. For instance, empagliflozin demonstrated protective effects against coronary microvascular dysfunction and reduced cardiac pericyte loss in db/db mice. [] Additionally, it mitigated inflammation and preserved blood-retinal barrier structure and function in the same mouse model, suggesting potential benefits for diabetic retinopathy. []

Q7: Are there potential applications of empagliflozin beyond diabetes?

A8: Research on the potential of empagliflozin in conditions beyond diabetes is ongoing. One study found that empagliflozin improved insulin sensitivity, dyslipidemia, and oxidative stress in the kidneys of hereditary hypertriglyceridemic rats, a nonobese, nondiabetic model of metabolic syndrome. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。